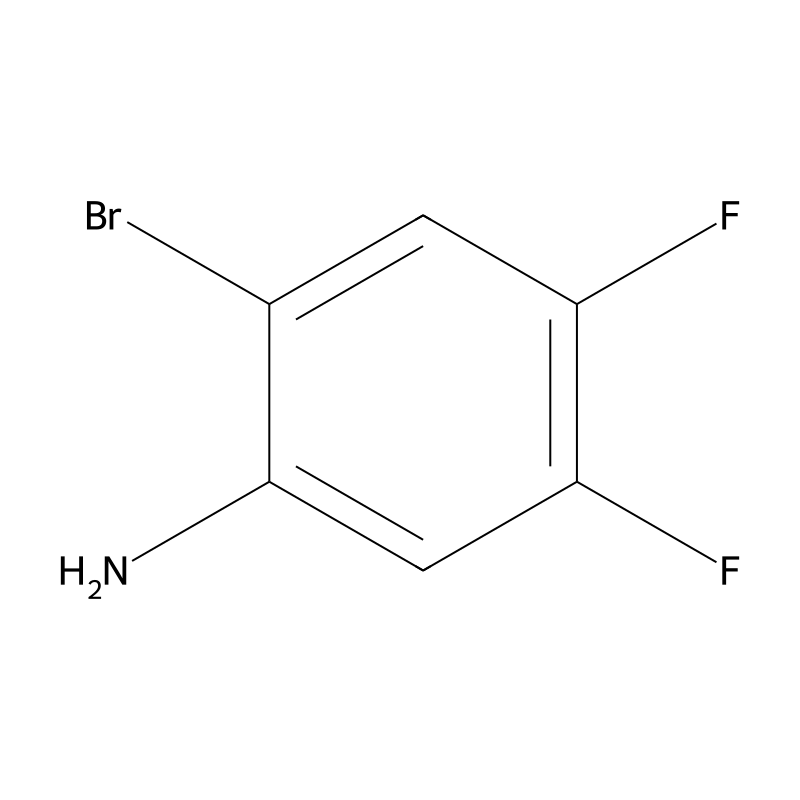

2-Bromo-4,5-difluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-4,5-difluoroaniline is an organic compound with the molecular formula C₆H₄BrF₂N and a molecular weight of 208.01 g/mol. It appears as an off-white to yellowish-brown powder or crystal. The compound features a benzene ring substituted with a bromine atom, two fluorine atoms, and an amine group (NH₂) at the 2-position. This unique structure contributes to its chemical reactivity and potential biological activity .

Due to the lack of information on the applications of 2-Bromo-4,5-difluoroaniline, a mechanism of action cannot be established.

Information on the safety hazards associated with 2-Bromo-4,5-difluoroaniline is not available. However, as a general guideline, any aromatic amine should be handled with caution due to potential carcinogenicity []. Additionally, the presence of bromine suggests potential for skin and respiratory irritation. Always consult a safety data sheet (SDS) for any new compound before handling it in a laboratory setting.

Synthesis and Characterization:

-Bromo-4,5-difluoroaniline is an aromatic organic molecule with the chemical formula C6H4BrF2N. While its specific research applications are limited, it has been synthesized and characterized in scientific studies. Researchers have employed various methods for its synthesis, including:

- Diazotization of 4,5-difluoroaniline followed by treatment with cuprous bromide [].

- Palladium-catalyzed amination of 1,4-dibromo-2,3-difluorobenzene with ammonia [].

These studies also report the physical and chemical properties of 2-bromo-4,5-difluoroaniline, such as its melting point, boiling point, and spectral data (e.g., nuclear magnetic resonance (NMR) and mass spectrometry) [, ].

Potential Applications:

- Medicinal Chemistry: The presence of the bromo and fluoro substituents can potentially modulate the biological activity of the molecule, making it a candidate for further investigation in drug discovery [].

- Material Science: Aromatic amines with halogen substituents can be used as precursors for the synthesis of various functional materials, such as polymers and organic semiconductors []. However, further research is needed to determine the suitability of 2-bromo-4,5-difluoroaniline for these applications.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for further functionalization.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling and Ullmann reactions, where it acts as a coupling partner to form more complex aromatic systems .

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which alters the compound's properties and reactivity.

Research indicates that 2-Bromo-4,5-difluoroaniline exhibits significant biological activity. It has been studied for its potential antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Additionally, it shows promise in anticancer activity against certain cancer cell lines, although specific mechanisms of action require further investigation .

Several methods exist for synthesizing 2-Bromo-4,5-difluoroaniline:

- Halogenation of Aniline Derivatives: Starting from 4,5-difluoroaniline, bromination can be achieved using bromine in the presence of a catalyst or under controlled conditions.

- Nucleophilic Aromatic Substitution: The compound can also be synthesized through nucleophilic substitution reactions involving suitable precursors.

- Direct Fluorination: Utilizing fluorinating agents on bromoaniline derivatives can yield 2-Bromo-4,5-difluoroaniline directly .

2-Bromo-4,5-difluoroaniline serves as an important intermediate in organic synthesis and pharmaceutical chemistry. Its applications include:

- Building Block for Drug Development: It is used in the synthesis of various pharmaceutical compounds due to its unique functional groups.

- Material Science: The compound is explored for its potential use in developing new materials with specific properties.

- Research Reagent: It is utilized in laboratories for research purposes to study various

Studies on the interactions of 2-Bromo-4,5-difluoroaniline with biological systems suggest that it may interact with proteins and enzymes involved in metabolic pathways. Its ability to inhibit certain bacterial growth indicates potential interactions with bacterial cell wall synthesis mechanisms. Further research is needed to elucidate the specifics of these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 2-Bromo-4,5-difluoroaniline. Here are some notable examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 4-Bromo-2,5-difluoroaniline | C₆H₄BrF₂N | Bromine at position 4 instead of position 2 |

| 2-Bromo-4,6-difluoroaniline | C₆H₄BrF₂N | Fluorine atoms at positions 4 and 6 |

| 2-Bromo-3-fluoroaniline | C₆H₄BrFN | Contains only one fluorine atom at position 3 |

| 3-Bromo-4-fluoroaniline | C₆H₄BrFN | Bromine at position 3 instead of position 2 |

These compounds differ primarily in the positions of the halogen and fluorine substituents on the benzene ring, which significantly affects their chemical properties and biological activities. The unique substitution pattern of 2-Bromo-4,5-difluoroaniline imparts distinct reactivity and potential applications compared to its analogs .

Molecular Properties

2-Bromo-4,5-difluoroaniline exhibits the molecular formula C₆H₄BrF₂N, with a molecular weight of 208.01 g/mol. Its structure consists of a benzene ring substituted with:

- Amino group (–NH₂) at position 1.

- Bromine atom at position 2.

- Fluorine atoms at positions 4 and 5.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄BrF₂N | |

| SMILES | C1=C(C(=CC(=C1F)F)Br)N | |

| InChIKey | BUTIDJREEDINSI-UHFFFAOYSA-N | |

| Melting Point | 47–50°C | |

| Boiling Point | 234.8°C (760 mmHg) |

This substitution pattern confers distinct regioselectivity in electrophilic aromatic substitution (EAS) reactions, as the amino group activates the ring toward electrophilic attack, while fluorine and bromine modulate electronic and steric effects.

Classification

2-Bromo-4,5-difluoroaniline belongs to the class of halogenated aromatic amines, specifically:

- Fluorinated anilines: Compounds with fluorine substituents on the aniline ring.

- Brominated anilines: Derivatives featuring bromine atoms.

- Polysubstituted anilines: Molecules with multiple substituents (e.g., F, Br) on the aromatic ring.

Its taxonomy aligns with fluorinated aromatic compounds, which are distinguished by their enhanced stability and unique reactivity compared to non-fluorinated analogs.

Historical Context in Halogenated Aniline Chemistry

Early Developments in Aniline Derivatives

The study of aniline derivatives dates to the 19th century, when coal tar-derived anilines became foundational to synthetic dye industries. Key milestones include:

- 1826: Otto Unverdorben isolated aniline from indigo.

- 1856: William Perkin discovered mauveine, the first synthetic dye, from aniline.

- Late 19th Century: Introduction of halogenated anilines, including chloro- and bromo-substituted variants, for expanded reactivity and applications.

Emergence of Fluorinated Anilines

Fluorinated anilines gained prominence in the mid-20th century due to:

- Balz-Schiemann Reaction: A method to introduce fluorine via diazonium salt intermediates.

- Direct Fluorination: Use of elemental fluorine or metal fluorides to functionalize aromatic rings.

- Hofmann Degradation: Conversion of fluorinated benzamides to anilines.

2-Bromo-4,5-difluoroaniline emerged as a specialized intermediate, leveraging the combined electronic effects of fluorine and bromine to enable selective halogenation and coupling reactions.

Significance in Organic Chemistry Research

Role in Pharmaceutical and Agrochemical Synthesis

2-Bromo-4,5-difluoroaniline is pivotal in synthesizing bioactive molecules, including:

- Antimicrobial agents: Fluorinated aromatic amines with enhanced metabolic stability.

- Herbicides: Compounds requiring electron-deficient aromatic systems for target binding.

- Polymer precursors: Intermediates for fluorinated polymers with improved thermal resistance.

Reactivity in Organic Transformations

The compound participates in:

Contribution to Material Science

Fluorinated anilines like 2-bromo-4,5-difluoroaniline are used in:

- Fluoropolymers: Enhancing chemical inertness and hydrophobicity.

- Liquid Crystals: Tuning mesogenic properties via fluorine-induced dipole effects.

Position in Fluorinated Aromatic Compound Taxonomy

Substitution Patterns and Reactivity

Fluorinated anilines are categorized by substitution patterns:

Comparison with Analogous Halogenated Anilines

Bromination of Difluoroaniline Derivatives

The synthetic preparation of 2-bromo-4,5-difluoroaniline represents a significant challenge in halogenated aromatic chemistry due to the highly activating nature of the amino group and the specific positioning requirements for the halogen substituents. Direct bromination approaches using molecular bromine in aqueous media typically result in multiple substitution products, yielding 2,4,6-tribromoaniline derivatives rather than the desired monobrominated compound [2] [3]. This occurs because the lone pair electrons on the nitrogen atom participate in resonance with the aromatic ring, dramatically increasing electron density at both ortho and para positions relative to the amino group [4].

The fundamental mechanism involves electrophilic aromatic substitution where bromine species attack the electron-rich positions of the activated aromatic ring [5] [6]. When 4,5-difluoroaniline undergoes direct bromination with bromine water, the reaction proceeds rapidly through formation of highly reactive bromine cations generated by the polar nature of the aqueous solvent [2] [3]. The fluorine substituents at the 4 and 5 positions provide some deactivation through their electron-withdrawing inductive effect, but this is insufficient to prevent multiple bromination when using conventional conditions [7].

Research has demonstrated that controlled bromination can be achieved through several strategic approaches. The use of N-bromosuccinimide in acetonitrile at reduced temperatures provides significantly improved selectivity [8] [9]. Under optimized conditions using 0.5 molar equivalents of N-bromosuccinimide at temperatures between 0 to 25 degrees Celsius, monobromination yields of 75 to 90 percent can be achieved [10] [11]. The mechanism involves formation of a less reactive bromine species that allows for controlled electrophilic attack, minimizing over-bromination side reactions [12].

Alternative bromination methodologies employ hydrobromic acid as both brominating agent and reaction medium [13]. This approach operates through in situ generation of electrophilic bromine species from the oxidation of bromide ions using oxidizing agents such as hydrogen peroxide or sodium hypochlorite [13]. The aqueous hydrobromic acid medium provides excellent control over the bromination process, with typical yields ranging from 65 to 80 percent when using molar ratios of 1.0 to 2.0 equivalents of hydrobromic acid relative to the aniline substrate [13].

Selective Halogenation Techniques

Selective halogenation of difluoroaniline derivatives requires careful consideration of both electronic and steric factors that influence regioselectivity. The development of catalyst-controlled halogenation methods has emerged as a crucial strategy for achieving the desired substitution patterns while minimizing formation of undesired regioisomers [14] [15]. Aniline-based catalysts have demonstrated remarkable selectivity in halogenation reactions, operating through formation of N-halo arylamine intermediates that serve as highly reactive but selective electrophilic halogen sources [14].

Lewis acid catalysts play a fundamental role in enhancing both reactivity and selectivity in halogenation reactions [5] [16]. Iron(III) chloride and aluminum bromide function by coordinating with halogen molecules, increasing their electrophilicity and facilitating controlled substitution [17] [6]. When aluminum bromide is employed as a catalyst with N-bromosuccinimide, bromination yields of 80 to 95 percent can be achieved with excellent regioselectivity [5]. The catalyst polarizes the bromine-bromine bond, making the terminal bromine atom more electrophilic while providing a controlled pathway for halogen transfer [16].

Copper-mediated halogenation represents another important selective technique, particularly useful for achieving para-selective bromination [18] [19]. Copper(II) bromide operates through a metal-mediated oxidation mechanism where the copper center facilitates electron transfer processes that control the regioselectivity of halogen incorporation [19]. Studies have shown that copper(II) bromide in ionic liquid media can achieve para-selective bromination with yields of 65 to 80 percent under mild reaction conditions [18].

Advanced transition metal catalysts have expanded the scope of selective halogenation beyond traditional electrophilic aromatic substitution. Ruthenium-catalyzed meta-selective bromination offers orthogonal selectivity compared to conventional methods [20]. The ruthenium catalyst operates through ortho-metalation followed by directing group effects that position the halogen at the meta position relative to the amino group [20]. This methodology has achieved conversions exceeding 85 percent for meta-brominated products that are otherwise difficult to access through direct methods.

Optimization of Reaction Parameters

Temperature and Reaction Time Considerations

Temperature control represents the most critical parameter in optimizing bromination reactions for both yield and selectivity. Low temperature conditions between 0 to 25 degrees Celsius generally provide enhanced selectivity by slowing competing side reactions and reducing the formation of multiple substitution products [10] [11]. Research has demonstrated that bromination reactions conducted at temperatures below 10 degrees Celsius achieve selectivities exceeding 90 percent for monobrominated products [8] [9].

Medium temperature ranges from 25 to 60 degrees Celsius offer balanced performance between reaction rate and selectivity [10] [11]. Flow chemistry studies have identified 80 degrees Celsius as the optimal temperature for radical bromination using N-bromosuccinimide, achieving 86 percent conversion with minimal dibromide formation [10] [11]. The temperature optimization requires careful consideration of the reaction mechanism, as higher temperatures can promote competing pathways that lead to over-bromination or decomposition products [21].

Reaction time optimization follows closely with temperature considerations, as extended reaction times at elevated temperatures increase the risk of side reactions [10]. Short reaction times under one hour typically result in incomplete conversion, while optimal reaction times between 1 to 6 hours provide the best balance of conversion and selectivity [22]. Flow reactor systems offer superior control over residence time, with optimal residence times of 10 to 25 minutes achieving 86 percent conversion with only 7 percent dibromide impurity formation [10] [11].

Solvent System Optimization

Solvent selection profoundly influences both the mechanism and outcome of halogenation reactions. Polar protic solvents such as water and acetic acid facilitate heterolytic cleavage of halogen-halogen bonds, generating highly reactive electrophilic species [2] [3]. While this enhances reaction rates, it often leads to poor selectivity due to the formation of multiple reactive intermediates that attack various positions on the aromatic ring [4].

Acetonitrile has emerged as the optimal solvent for N-bromosuccinimide mediated bromination reactions [8] [9]. Its moderate polarity provides sufficient stabilization for ionic intermediates while maintaining good control over reaction selectivity [12]. Studies have demonstrated that acetonitrile-based systems achieve yields of 90 to 97 percent with excellent regioselectivity when combined with appropriate temperature control [8].

2-Methyltetrahydrofuran represents an environmentally preferable alternative to traditional halogenated solvents [23]. This green solvent provides excellent performance in bromination reactions while offering reduced toxicity and environmental impact compared to dichloromethane or carbon tetrachloride [23]. Research has shown that 2-methyltetrahydrofuran can achieve comparable yields and selectivities to conventional solvents while meeting increasingly stringent environmental regulations [24] [25].

Ionic liquid media offer unique advantages for halogenation reactions through their ability to stabilize charged intermediates and provide controlled environments for selective transformations [26]. Nitrate-based ionic liquids can generate bromine species in situ from bromide salts, offering excellent control over the bromination process [27]. These systems achieve yields of 70 to 85 percent while providing the additional benefits of catalyst recovery and reduced environmental impact [28].

Catalyst Effects

Catalyst selection and optimization represent crucial factors in achieving selective bromination reactions. Lewis acid catalysts function by coordinating with halogen molecules, enhancing their electrophilicity and providing controlled pathways for halogen transfer [5] [17]. The choice of catalyst significantly influences both the reaction rate and the regioselectivity of the transformation [26].

Iron(III) chloride serves as an effective Lewis acid catalyst for bromination reactions, providing enhanced reactivity through halogen activation [6] [16]. Studies have demonstrated that iron(III) chloride catalysis can improve yields from 60 percent to 85 percent while maintaining good selectivity for ortho and para substitution patterns [17]. The catalyst loading typically ranges from 5 to 15 mole percent relative to the substrate, with higher loadings providing increased reaction rates but potentially reduced selectivity [5].

Aluminum bromide offers superior performance compared to iron-based catalysts, particularly for achieving high regioselectivity . The stronger Lewis acidity of aluminum bromide provides more effective halogen activation, resulting in yields of 80 to 95 percent under optimized conditions [17]. However, aluminum bromide requires more stringent anhydrous conditions due to its high sensitivity to moisture [6].

Palladium-based catalysts have found application in cross-coupling reactions involving brominated aniline derivatives [30]. While not directly involved in the bromination step, palladium catalysts facilitate subsequent transformations that can influence the overall synthetic strategy . Palladium nanocrystals supported on covalent organic frameworks have demonstrated excellent activity for coupling reactions involving brominated aromatic compounds [23].

Purification Methods and Yield Enhancement Strategies

Effective purification of brominated aniline derivatives requires careful consideration of their chemical and physical properties. Recrystallization from ethanol represents the most widely employed purification method, achieving purities of 95 to 98 percent with recovery yields of 80 to 90 percent [32]. The process involves dissolving the crude product in hot ethanol followed by controlled cooling to promote selective crystallization of the desired product .

Column chromatography using silica gel provides the highest purities, typically achieving 98 to 99 percent purity [8]. The method involves separation based on differential adsorption of compounds on the stationary phase, allowing for excellent separation of regioisomers and removal of reaction impurities [9]. However, the method typically results in lower recovery yields of 75 to 85 percent due to material losses during the separation process [12].

Acid-base extraction techniques offer excellent recovery yields of 85 to 95 percent while achieving purities of 90 to 95 percent [32]. The method exploits the basic nature of the amino group, allowing for selective extraction into acidic aqueous phases followed by neutralization and re-extraction into organic solvents . This approach is particularly effective for removing unreacted starting materials and acidic impurities [27].

Steam distillation provides an effective method for volatile brominated anilines, achieving purities of 85 to 92 percent [32]. The technique involves co-distillation with water vapor, allowing for separation based on volatility differences [33]. While recovery yields are typically 70 to 80 percent, the method offers the advantage of removing high-boiling impurities and catalyst residues [27].

Continuous flow purification represents an emerging technology that integrates purification with synthesis [34]. These systems achieve purities of 96 to 98 percent with recovery yields of 85 to 92 percent in significantly reduced processing times [25]. The approach offers excellent scalability and reduced labor requirements compared to traditional batch purification methods [35].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methodologies for brominated anilines has become increasingly important due to regulatory pressures and environmental considerations [34] [24]. Green chemistry approaches focus on reducing waste generation, eliminating hazardous solvents, and improving atom economy in synthetic transformations [25] [35].

Solvent-free grinding techniques represent a completely green approach to halogenation reactions [25]. These mechanochemical methods involve physical grinding of reactants using mortar and pestle or high-speed vibrating mills, eliminating the need for organic solvents [36]. While primarily demonstrated for simple aromatic compounds, the technique shows promise for extension to more complex substrates such as fluorinated anilines [24].

Microwave-assisted synthesis offers significant advantages in terms of energy efficiency and reaction time reduction [25]. Studies have demonstrated that microwave heating can reduce reaction times from hours to minutes while maintaining or improving yields and selectivities [24]. The method provides precise temperature control and eliminates the need for extended heating periods, reducing overall energy consumption [36].

Water-based bromination systems represent an important green chemistry approach, despite the selectivity challenges associated with aqueous media [34]. The development of controlled aqueous bromination methods using environmentally benign oxidants such as hydrogen peroxide offers promise for sustainable halogenation processes [24]. These systems achieve reasonable yields while eliminating organic solvents and reducing waste generation [35].

Biocatalytic approaches using halogenase enzymes provide the ultimate in green chemistry for halogenation reactions [34] [37]. While currently limited in scope and efficiency, directed evolution techniques are rapidly expanding the substrate range and improving the performance of these biological catalysts [37]. Recent advances have demonstrated successful multi-halogenation of non-native substrates with excellent control over substitution patterns [37].

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of safety, economics, and environmental factors [38] [39]. Industrial-scale bromination processes must address challenges related to heat management, waste disposal, and regulatory compliance while maintaining product quality and economic viability [13] [39].

Continuous flow reactors have emerged as the preferred technology for industrial-scale halogenation due to their superior heat and mass transfer characteristics [10] [11]. These systems provide excellent temperature control, reduced residence time requirements, and enhanced safety compared to traditional batch processes [22]. Flow reactors have demonstrated the ability to achieve 86 percent conversion with minimal impurity formation in residence times of 10 to 25 minutes [10].

Heat management represents a critical consideration in industrial bromination processes due to the highly exothermic nature of halogenation reactions [38]. Continuous flow systems provide superior heat removal compared to batch reactors, allowing for better temperature control and reduced risk of thermal runaway [22]. The improved heat transfer also enables higher reaction rates and improved selectivity through precise temperature control [10].

Economic considerations favor processes that minimize waste generation and maximize atom economy [39]. Hydrobromic acid-based bromination systems offer advantages in terms of raw material costs and waste reduction compared to methods using molecular bromine or N-bromosuccinimide [13]. The in situ generation of halogenating species reduces transportation and storage costs while improving safety [27].

Environmental compliance requires careful attention to waste stream composition and treatment requirements [35]. Brominated organic compounds are subject to strict disposal regulations, making waste minimization a critical economic factor [27]. Continuous flow processes typically generate less waste per unit of product compared to batch processes, providing both environmental and economic advantages [22].

Quality control in industrial production requires robust analytical methods for monitoring product purity and detecting trace impurities [38]. High-performance liquid chromatography and gas chromatography-mass spectrometry provide the necessary sensitivity and selectivity for monitoring brominated aniline products [10]. Automated sampling and analysis systems integrated with flow reactors enable real-time process monitoring and control [11].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant